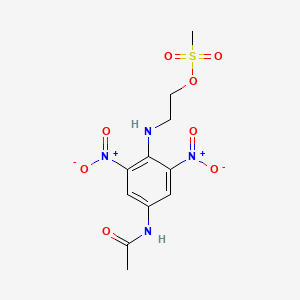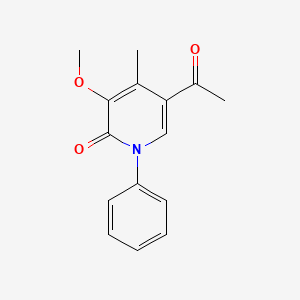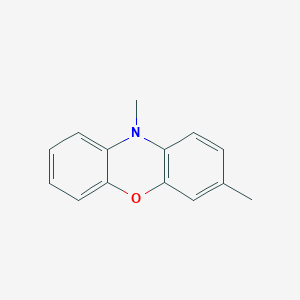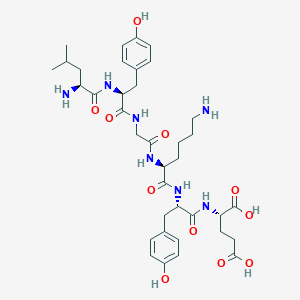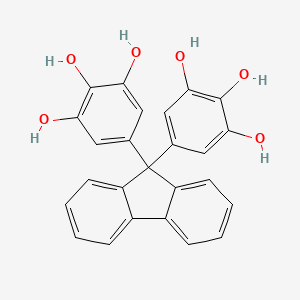
5,5'-(9H-Fluorene-9,9-diyl)di(benzene-1,2,3-triol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-(9H-Fluorene-9,9-diyl)di(benzene-1,2,3-triol): is an organic compound characterized by the presence of a fluorene core linked to two benzene-1,2,3-triol groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(9H-Fluorene-9,9-diyl)di(benzene-1,2,3-triol) typically involves the reaction of fluorene derivatives with benzene-1,2,3-triol under specific conditions. One common method includes the use of a catalyst to facilitate the coupling reaction between the fluorene core and the benzene-1,2,3-triol groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity levels.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the benzene-1,2,3-triol moieties.
Reduction: Reduction reactions may target the fluorene core, altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fluorene and benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrofluorenes.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties.
Biology: In biological research, 5,5’-(9H-Fluorene-9,9-diyl)di(benzene-1,2,3-triol) can be used as a probe to study enzyme interactions and metabolic pathways involving phenolic compounds.
Medicine: The compound’s potential antioxidant properties make it a candidate for drug development, particularly in the treatment of diseases associated with oxidative stress.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials with enhanced mechanical and thermal properties.
作用机制
The mechanism by which 5,5’-(9H-Fluorene-9,9-diyl)di(benzene-1,2,3-triol) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzene-1,2,3-triol moieties can form hydrogen bonds with active sites, influencing the activity of enzymes. Additionally, the fluorene core can interact with hydrophobic regions of proteins, affecting their conformation and function.
相似化合物的比较
- 5,5’-(9H-Fluorene-9,9-diyl)bis(isobenzofuran-1,3-dione)
- 9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester
- 4,4’-(9H-Fluorene-9,9-diyl)di(benzene-1,2-diol)
Uniqueness: 5,5’-(9H-Fluorene-9,9-diyl)di(benzene-1,2,3-triol) is unique due to the presence of three hydroxyl groups on each benzene ring, which significantly enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other fluorene derivatives and contributes to its diverse applications in various fields.
属性
CAS 编号 |
848873-54-1 |
|---|---|
分子式 |
C25H18O6 |
分子量 |
414.4 g/mol |
IUPAC 名称 |
5-[9-(3,4,5-trihydroxyphenyl)fluoren-9-yl]benzene-1,2,3-triol |
InChI |
InChI=1S/C25H18O6/c26-19-9-13(10-20(27)23(19)30)25(14-11-21(28)24(31)22(29)12-14)17-7-3-1-5-15(17)16-6-2-4-8-18(16)25/h1-12,26-31H |
InChI 键 |
RYMCQWDAUFYTRI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C(=C4)O)O)O)C5=CC(=C(C(=C5)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)

![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
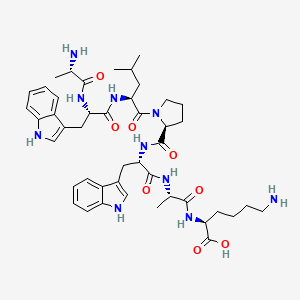
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
![5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14196238.png)
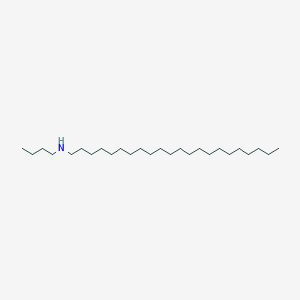
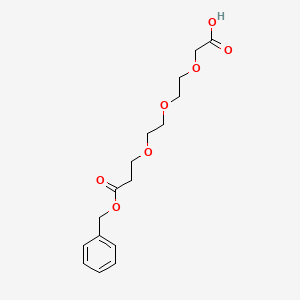
![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)
